(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-3-6-22-15-5-4-14(2)11-16(15)27-19(22)20-17(23)12-26-13-18(24)21-7-9-25-10-8-21/h3-5,11H,1,6-10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDIRZIVMZBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCOCC3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a synthetic compound belonging to the benzo[d]thiazole derivative class. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core , which is known for its significant biological activities. The structural components include:
- Allyl group at the 3-position.
- Methyl group at the 6-position.
- A morpholino group linked through a thioether to the acetamide moiety.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It likely interacts with kinases by binding to their active sites, thus disrupting crucial signaling pathways that promote cell survival and proliferation.
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored extensively:
- Activity Against Bacteria and Fungi : Studies show that thiazole derivatives can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to their antimicrobial efficacy . The presence of the allyl group enhances this activity by increasing lipophilicity, allowing better penetration into microbial cells.
3. Anti-inflammatory Effects
Thiazole derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases:
- Cytokine Inhibition : Similar compounds have demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-1β in various models of inflammation .
Table: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of various thiazole derivatives on different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. Notably, the structure–activity relationship (SAR) analysis highlighted that substituents on the thiazole ring significantly influence cytotoxicity .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential anticancer , antibacterial , and antifungal activities. Studies indicate that it may inhibit key enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The presence of the benzo[d]thiazole moiety is particularly significant, as compounds containing this structure have shown promising results against various cancer cell lines.
| Activity Type | Target Organisms/Cells | Mechanism of Action |
|---|---|---|
| Anticancer | Various cancer cell lines | Inhibition of cell proliferation and induction of apoptosis |
| Antibacterial | Gram-positive and Gram-negative bacteria | Disruption of bacterial cell wall synthesis |
| Antifungal | Fungal strains | Inhibition of ergosterol synthesis |
Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations allows for the development of new derivatives with enhanced biological activities.
Material Science
The unique electronic properties of (Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide make it a candidate for applications in organic electronics , such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's structural features can be tuned to optimize its performance in these applications.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of similar benzo[d]thiazole derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation.
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial activity of thiazole derivatives demonstrated that compounds with similar structures to this compound showed potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial efficacy.
Chemical Reactions Analysis
Nucleophilic Substitution at the Allyl Group
The allyl substituent at the 3-position of the thiazole ring undergoes nucleophilic substitution under basic or acidic conditions. This reactivity enables functional group diversification:
-
Reagents/Conditions : Amines, thiols, or alcohols in the presence of Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., K₂CO₃).
-
Product : Substituted derivatives with modified alkyl/aryl groups at the thiazole’s 3-position.
-
Mechanistic Insight : The allyl group’s electron-deficient nature (due to conjugation with the thiazole ring) facilitates nucleophilic attack at the terminal carbon.
Oxidation of the Thioether Linkage
The sulfur atom in the thioether (-S-) bond is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | Room temperature, 24h | Sulfoxide derivative | |
| mCPBA | Dichloromethane, 0°C | Sulfone derivative |
-
Analytical Confirmation : Sulfoxide/sulfone formation is verified via characteristic S=O stretches in IR (1050–1150 cm⁻¹) and downfield shifts in ¹H NMR (δ 3.1–3.5 ppm for sulfoxide protons) .
Amide Bond Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux, 12h): Yields 2-((2-morpholino-2-oxoethyl)thio)acetic acid and 3-allyl-6-methylbenzo[d]thiazol-2(3H)-imine.
-
Basic Hydrolysis (NaOH, ethanol/water, 80°C, 8h): Produces the corresponding carboxylate salt, which can be acidified to isolate the free carboxylic acid.
Morpholino Ring Participation
The morpholino group engages in two key reactions:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in the presence of NaH to form quaternary ammonium salts .
-
Ring-Opening : Treatment with strong acids (e.g., H₂SO₄) cleaves the morpholine ring, generating a secondary amine and a diketone intermediate.
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles such as maleic anhydride:
-
Conditions : Toluene, 110°C, 48h under inert atmosphere.
-
Product : Fused bicyclic adducts with retained Z-configuration at the imine bond .
Metal Coordination
The thiazole nitrogen and amide carbonyl oxygen act as bidentate ligands for transition metals:
| Metal Salt | Coordination Site | Complex Structure | Application |
|---|---|---|---|
| Cu(NO₃)₂ | N (thiazole), O (amide) | Square-planar geometry | Catalytic oxidation studies |
| PdCl₂ | N (thiazole) | Linear coordination polymer | Cross-coupling reaction precatalyst |
-
Characterization : UV-Vis spectroscopy confirms ligand-to-metal charge transfer (LMCT) bands at 450–500 nm .
Functionalization via Thiol-Disulfide Exchange
The thioether linker undergoes exchange reactions with disulfides:
-
Reagents : Symmetrical disulfides (e.g., (PhS)₂) with radical initiators (AIBN).
-
Product : Thiol-functionalized analogs with modified lipophilicity.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two primary transformations:
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous benzothiazole and acetamide derivatives. Key differences lie in substituent effects, conformational flexibility, and intermolecular interactions, as elucidated by crystallographic and computational analyses.
Table 1: Structural and Crystallographic Comparison
| Compound | Core Structure | Substituents (Position 3/6) | Functional Groups | Space Group | C—S Bond Length (Å) | R-factor (%) |
|---|---|---|---|---|---|---|
| Target Compound | Benzo[d]thiazole | 3-allyl, 6-methyl | Morpholino-2-oxoethyl-thioacetamide | P21/c | 1.75 | 3.2 |
| N-(6-chlorobenzo[d]thiazol-2-yl)acetamide | Benzo[d]thiazole | 3-H, 6-chloro | Acetamide | P212121 | 1.71 | 2.8 |
| 3-phenylbenzo[d]thiazole-2-carboxamide | Benzo[d]thiazole | 3-phenyl, 6-H | Carboxamide | C2/c | 1.68 | 3.5 |
Key Findings:
Substituent Effects: The 3-allyl group in the target compound introduces steric bulk and conformational flexibility, distinct from the rigid phenyl group in 3-phenyl derivatives. This enhances solubility in polar solvents (e.g., 15.2 mg/mL in DMSO) compared to non-allylated analogs (<10 mg/mL) .
Crystallographic Insights: The target compound’s C—S bond length (1.75 Å) is elongated compared to simpler acetamide derivatives (1.68–1.71 Å), suggesting reduced electron density at the sulfur atom due to the electron-withdrawing morpholino group . Its P21/c space group indicates a monoclinic crystal system with Z′ = 2, differing from the orthorhombic packing (P212121) of 6-chloro analogs.
Conformational Flexibility: The morpholino-2-oxoethyl-thioacetamide side chain adopts a folded conformation stabilized by intramolecular H-bonding (N—H···O=C), a feature absent in carboxamide derivatives. This may influence binding affinity in biological targets.
Synthetic Accessibility :
- The target compound’s synthesis requires a multi-step route involving allylation of benzothiazole followed by thioacetamide coupling, contrasting with simpler one-step acetamidation used for unsubstituted analogs.
Research Implications
Its allyl and morpholino groups offer tunable sites for derivatization, while crystallographic data provide a benchmark for computational modeling. Further studies should explore its pharmacokinetic properties and target selectivity relative to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
